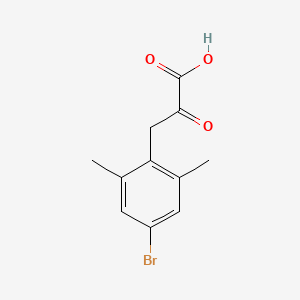
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H11BrO3. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with a ketone and carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid typically involves the bromination of 2,6-dimethylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
- 4-Bromo-2,6-dimethylphenyl phosphate monoester
Comparison
Compared to similar compounds, 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and carboxylic acid functional group. This combination allows for a wider range of chemical reactions and applications. The bromine atom also provides a site for further functionalization, making it a versatile compound in organic synthesis.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
3-(4-bromo-2,6-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-6-3-8(12)4-7(2)9(6)5-10(13)11(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
InChIキー |
KOYHGBIOETXBDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC(=O)C(=O)O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

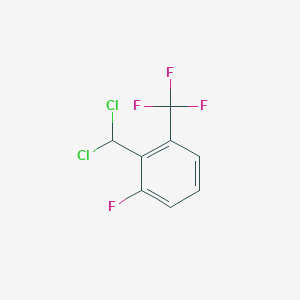
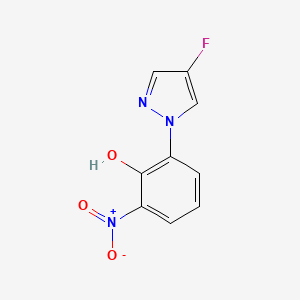

![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
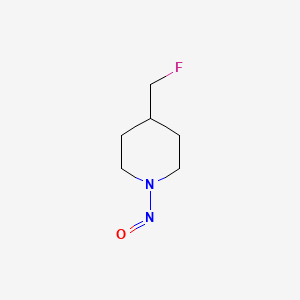
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
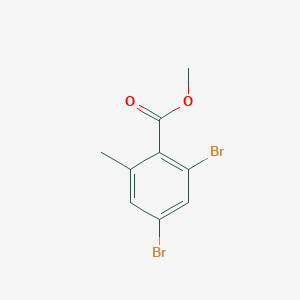
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)

